molecular formula C23H26N4O3 B2821930 1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea CAS No. 894022-34-5

1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea

Cat. No. B2821930
CAS RN: 894022-34-5
M. Wt: 406.486
InChI Key: JKEQAOPSHROEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities and Docking Study

  • Urea derivatives like 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea have been synthesized and analyzed for their antitumor activities. The structure was characterized using NMR, ESI-MS, and X-ray diffraction. The compound showed potential antitumor activity analyzed by MTT assay and was docked into CDK4 protein to analyze interactions with the active site residues, indicating its potential in cancer research (Ch Hu et al., 2018).

Directed Lithiation

  • Directed lithiation of urea derivatives such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea has been explored to produce various substituted products. This research outlines the chemical flexibility and utility of urea compounds in organic synthesis, potentially aiding in the creation of new drugs or materials (Keith Smith et al., 2013).

Enzyme Inhibition and Anticancer Investigations

  • Urea derivatives have been synthesized and subjected to enzyme inhibition assays, including urease, β-glucuronidase, and phosphodiesterase enzymes. Some compounds showed significant inhibition rates, and an effect on prostate cancer cell lines was observed, indicating their potential in developing new therapeutic agents (Sana Mustafa et al., 2014).

Stereoselective Synthesis

  • The stereoselective synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors, has been performed using urea derivatives. This highlights the compound's role in synthesizing biologically active molecules with precise stereochemical configurations, crucial for drug development and biochemical research (Zecheng Chen et al., 2010).

Metal Chelating Effects and Inhibition Profiles

  • Urea derivatives have been tested for their metal chelating effects and inhibition profiles against significant enzymes like acetylcholinesterase and carbonic anhydrase. These findings indicate the potential of urea compounds in treating conditions related to enzyme dysregulation or as part of metal-responsive therapeutic agents (A. Sujayev et al., 2016).

properties

IUPAC Name

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methylindol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-16-12-17-6-3-4-9-21(17)26(16)11-10-24-23(29)25-18-13-22(28)27(15-18)19-7-5-8-20(14-19)30-2/h3-9,12,14,18H,10-11,13,15H2,1-2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEQAOPSHROEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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